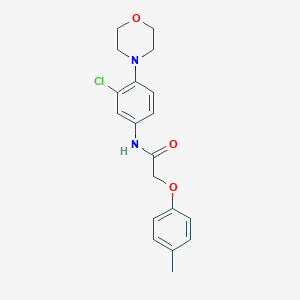
N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-p-tolyloxy-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-p-tolyloxy-acetamide, commonly known as CMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. CMPT belongs to the class of amide derivatives and has a molecular formula of C21H24ClN2O3.
Mechanism of Action
The mechanism of action of CMPT is not fully understood. However, studies have suggested that CMPT induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. CMPT has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
CMPT has been shown to exhibit several biochemical and physiological effects. Studies have reported that CMPT inhibits the proliferation of cancer cells by inducing cell cycle arrest in the G0/G1 phase. CMPT has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components.
Advantages and Limitations for Lab Experiments
One of the main advantages of CMPT is its potent antitumor activity against various cancer cell lines. This makes CMPT a potential candidate for the development of new anticancer drugs. However, the limitations of CMPT include its poor solubility in water, which makes it difficult to administer in vivo. Additionally, the toxicity of CMPT has not been fully evaluated, and further studies are needed to determine its safety profile.
Future Directions
Several future directions can be explored in the field of CMPT research. One potential direction is the development of new formulations of CMPT that improve its solubility and bioavailability. Another direction is the evaluation of the toxicity of CMPT in vivo, which will provide important information for the development of CMPT-based drugs. Additionally, the mechanism of action of CMPT needs to be further elucidated to identify potential targets for drug development. Finally, the potential applications of CMPT in other fields, such as agriculture and environmental science, need to be explored.
Synthesis Methods
The synthesis of CMPT involves a multi-step procedure that includes the reaction of 3-chloro-4-morpholin-4-yl-phenylamine with p-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate with potassium phthalimide. The final step involves the reaction of the phthalimide intermediate with 2-hydroxyacetophenone in the presence of potassium carbonate. The yield of CMPT obtained from this procedure is typically above 90%.
Scientific Research Applications
CMPT has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that CMPT exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. CMPT has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
properties
Product Name |
N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-p-tolyloxy-acetamide |
|---|---|
Molecular Formula |
C19H21ClN2O3 |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-14-2-5-16(6-3-14)25-13-19(23)21-15-4-7-18(17(20)12-15)22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
InChI Key |
ZDEMFEKMFFJUEK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B253001.png)

![N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B253004.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B253006.png)





![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide](/img/structure/B253025.png)



